(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative featuring a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. Its synthesis typically involves diazotization and reduction steps, similar to other arylhydrazines, but with tailored conditions to accommodate the electron-withdrawing trifluoromethyl group .
Properties
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-6(8(9,10)11)3-2-4-7(5)13-12;/h2-4,13H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEZSYPSBKUPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-69-3 | |
| Record name | Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative upon treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then isolated and purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Condensation Reactions
The hydrazine moiety undergoes condensation with carbonyl compounds to form hydrazones and carbazides:
Reaction with Aldehydes/Ketones
Hydrazones serve as intermediates for synthesizing heterocycles like pyrazoles.
Reaction with Isocyanates
Carbazides are precursors for thiosemicarbazides and triazoles.
Example : Condensation with methyl 2-[3-(trifluoromethyl)phenyl]furopyrrole-5-carboxylate yields carbohydrazides, which further react to form triazolo-triazines .
Substitution Reactions
The hydrazine group acts as a nucleophile in alkylation and acylation reactions:
N-Alkylation
Reaction with methyl iodide or benzyl chloride produces N-substituted derivatives:
These derivatives are intermediates in drug synthesis .
Acylation
With acetic anhydride:
Acetylated forms are used to modify solubility for biological studies .
Coordination Chemistry
The hydrazine group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and antimicrobial applications.
Table 1: Key Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Hydrazone Formation | Aldehyde, RT, HCl | Hydrazone | 70–85% | Intermediate for heterocycles |
| N-Alkylation | Methyl iodide, NaHCO₃, EtOH | N-Methyl derivative | 65–75% | Drug precursors |
| Pyrazole Synthesis | β-Diketone, reflux, 6 h | 5-Trifluoromethylpyrazole | 85–89% | Agrochemicals |
| Triazolo-triazine Formation | Triethyl orthoformate, P₂S₅ | Furopyrrolotriazine | 60–70% | Anticancer agents |
Mechanistic Insights
Scientific Research Applications
(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with a phenyl ring that has a trifluoromethyl group and a methyl group, along with a hydrazine functional group. The trifluoromethyl group increases the compound's lipophilicity, which is important for its biological interactions. The compound is often used in its hydrochloride salt form to increase its solubility in aqueous environments, making it more suitable for use in chemical and biological research. The uniqueness of this compound is in its combination of trifluoromethyl and hydrazine functionalities, which give it distinct chemical reactivity and potential biological activity not found in similar compounds.
Scientific Research Applications
This compound) in Pharmaceuticals:
- Due to its biological activity, it may serve as a component in pharmaceuticals. The trifluoromethyl group enhances its capacity to penetrate cell membranes, allowing it to reach intracellular targets. Once inside cells, the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially modulating their activity. This property suggests that the compound may have applications in medicinal chemistry, particularly in designing pharmaceuticals that target specific enzymes or receptors.
This compound) in Synthesis:
- The synthesis of this compound typically involves several steps, and continuous flow reactors may be employed for efficient mixing and temperature control during synthesis in industrial settings.
Trifluoromethyl Group in Drugs:
- The trifluoromethyl (TFM) group is present in many FDA-approved drugs . Due to its electron-withdrawing nature, broad hydrophobic domain, poor polarizability, and very inert carbon–fluorine linkages, the trifluoromethyl group must be introduced to therapeutic candidates . Some of the reagents containing the -CF3 group are trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone . The TFM group has also been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .
Hydrazine hydrochloride in Synthesis:
Mechanism of Action
The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Key Research Findings
Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature lowers the pKa of the hydrazine moiety, enhancing nucleophilicity in coupling reactions .
Steric Hindrance : Methyl groups in ortho positions (e.g., 2-CH₃ in the target compound) reduce reaction rates but improve selectivity in heterocycle formation .
Biological Activity : Compounds with 2-methyl-3-trifluoromethylphenyl groups exhibit enhanced antibacterial efficacy due to optimized lipophilicity (ClogP ~2.5) and target binding .
Toxicity: All phenylhydrazine derivatives require stringent safety protocols (e.g., PPE, ventilation) due to carcinogenic and genotoxic risks .
Biological Activity
(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClF3N2. The presence of the trifluoromethyl group is notable, as this functional group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups often exhibit improved potency in inhibiting enzyme activity, such as 5-hydroxytryptamine (5-HT) uptake, compared to their non-fluorinated counterparts .
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity. The compound has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth. For instance, derivatives of hydrazine compounds have been reported to inhibit histone deacetylase (HDAC), a target in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that derivatives of hydrazine can exhibit significant antibacterial effects against various pathogens. This activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They found that specific modifications led to increased potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong cytotoxicity against these cells .
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various bacterial strains, indicating moderate antibacterial activity. The mechanism was suggested to involve the inhibition of key metabolic pathways within the bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50: 0.5 µM; MIC: 10-50 µg/mL |
| Trifluoromethyl phenylhydrazine | Anticancer | IC50: 1 µM |
| 4-Trifluoromethyl phenylhydrazine | Antimicrobial | MIC: 20 µg/mL |
Q & A
Q. What are the critical safety protocols for handling (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride in laboratory settings?
- Methodological Answer : Handling requires strict adherence to OSHA and NIOSH guidelines due to its carcinogenic and genotoxic potential . Key steps include:
- PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or dermal exposure.
- Ventilation : Use fume hoods for weighing or synthesizing the compound to avoid aerosolization.
- Hygiene : Prohibit eating/drinking in labs; wash hands and arms thoroughly after handling .
- Waste Management : Decontaminate tools with 10% sodium bicarbonate solution before disposal .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is synthesized via:
- Hydrazine Hydrochloride Substitution : Reacting 2-methyl-3-(trifluoromethyl)aniline with nitrous acid to form a diazonium salt, followed by reduction with Sn/HCl .
- Purification : Crystallize from ethanol/water mixtures to achieve >98% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (QC-SMD-TFA05 method) with UV detection at 254 nm; retention time ~1.35 minutes indicates purity .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- NMR : Analyze and spectra for characteristic hydrazine NH peaks (δ 4.5–5.5 ppm) and trifluoromethyl signals (δ 120–125 ppm ) .
Advanced Research Questions
Q. How can contradictions between in vitro genotoxicity data and in vivo carcinogenicity studies for phenylhydrazine derivatives be reconciled?
- Methodological Answer :
- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) from rodent studies with in vitro IC50 values. For example, California EPA’s NSRL (No Significant Risk Level) for phenylhydrazine is 0.7 µg/day, aligning with in vivo thresholds .
- Metabolic Profiling : Use liver microsome assays to identify detoxification pathways (e.g., N-acetylation) that may reduce carcinogenic metabolites in vivo .
Q. What strategies optimize regioselectivity in heterocyclic syntheses using this compound?
- Methodological Answer :
- Temperature Control : Conduct Fischer indole synthesis at 60–80°C to favor 5-membered ring formation over 6-membered byproducts .
- Catalytic Additives : Use ZnCl₂ (10 mol%) to direct cyclization toward pyrazoles or indoles, depending on the ketone/aldehyde substrate .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the para-position of the trifluoromethyl group .
Q. What methodological considerations are critical for assessing metabolic byproducts in animal models treated with this compound?
- Methodological Answer :
- Sample Collection : Extract plasma and urine at 0, 6, 12, and 24-hour intervals post-administration to track metabolite kinetics .
- Analytical Workflow : Use UPLC-QTOF-MS with positive ionization mode to detect hydrazine-derived adducts (e.g., acetylated or glucuronidated forms) .
- Toxicokinetic Modeling : Apply compartmental models to estimate half-life and bioaccumulation potential, particularly in hepatic tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
